

NK7-902: A Highly Selective NEK7 Degradator for NLRP3 Inflammasome Modulation

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Compound of Interest

Compound Name: NK7-902

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular glue degrader **NK7-902**'s specificity for its target, NEK7, against other members of the NEK (NIMA-related kinase) family. This analysis is supported by available experimental data and detailed methodologies.

Developed by Novartis, **NK7-902** is a potent and selective cereblon (CRBN) E3 ligase molecular glue degrader of NEK7.[1][2][3] Unlike traditional kinase inhibitors that block the catalytic activity of a protein, **NK7-902** induces the ubiquitination and subsequent proteasomal degradation of the NEK7 protein.[1][3] This mechanism is of significant interest in therapeutic areas where the non-catalytic functions of a protein, such as its role as a scaffold, are pathogenic. In the case of NEK7, its kinase-independent role in the assembly and activation of the NLRP3 inflammasome is a key driver of inflammation in various diseases.[2][3][4][5][6][7]

Specificity of NK7-902 Against NEK Family Kinases

The high degree of homology among the catalytic domains of the 11 members of the NEK kinase family presents a significant challenge for the development of selective inhibitors. However, **NK7-902** achieves its remarkable specificity through a distinct mechanism dependent on the presence of a specific structural motif on the target protein.

Mass spectrometry-based proteomic analysis of human primary monocytes treated with **NK7-902** revealed that NEK7 was the most significantly downregulated protein, underscoring its high selectivity.[8] A pivotal finding supporting this selectivity is that NEK6, the closest homolog to NEK7 with 86% identity in their catalytic domains, is not degraded by **NK7-902**. [8] This lack

of activity against NEK6 is attributed to the absence of a specific β -hairpin structural motif that is necessary for the **NK7-902**-mediated interaction with the CRBN E3 ligase.[8]

While comprehensive quantitative degradation data for **NK7-902** across all 11 NEK family kinases is not publicly available, the existing data for NEK7 and the qualitative findings for NEK6 provide strong evidence for the exceptional selectivity of **NK7-902**.

Quantitative Assessment of NEK7 Degradation by NK7-902

The potency of **NK7-902** in inducing the degradation of NEK7 has been quantified in various cell types. The following table summarizes the reported half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.

Cell Type	DC50	Dmax
Human Primary Monocytes	0.2 nM	>95%
Human Peripheral Blood Mononuclear Cells (PBMCs)	1.6 nM	>95%
Mouse Splenocytes	54.2 nM	>95%

(Data sourced from BioWorld article on Novartis's disclosure of NK7-902)[1]

Experimental Protocols

Assessment of Protein Degradation via Quantitative Proteomics:

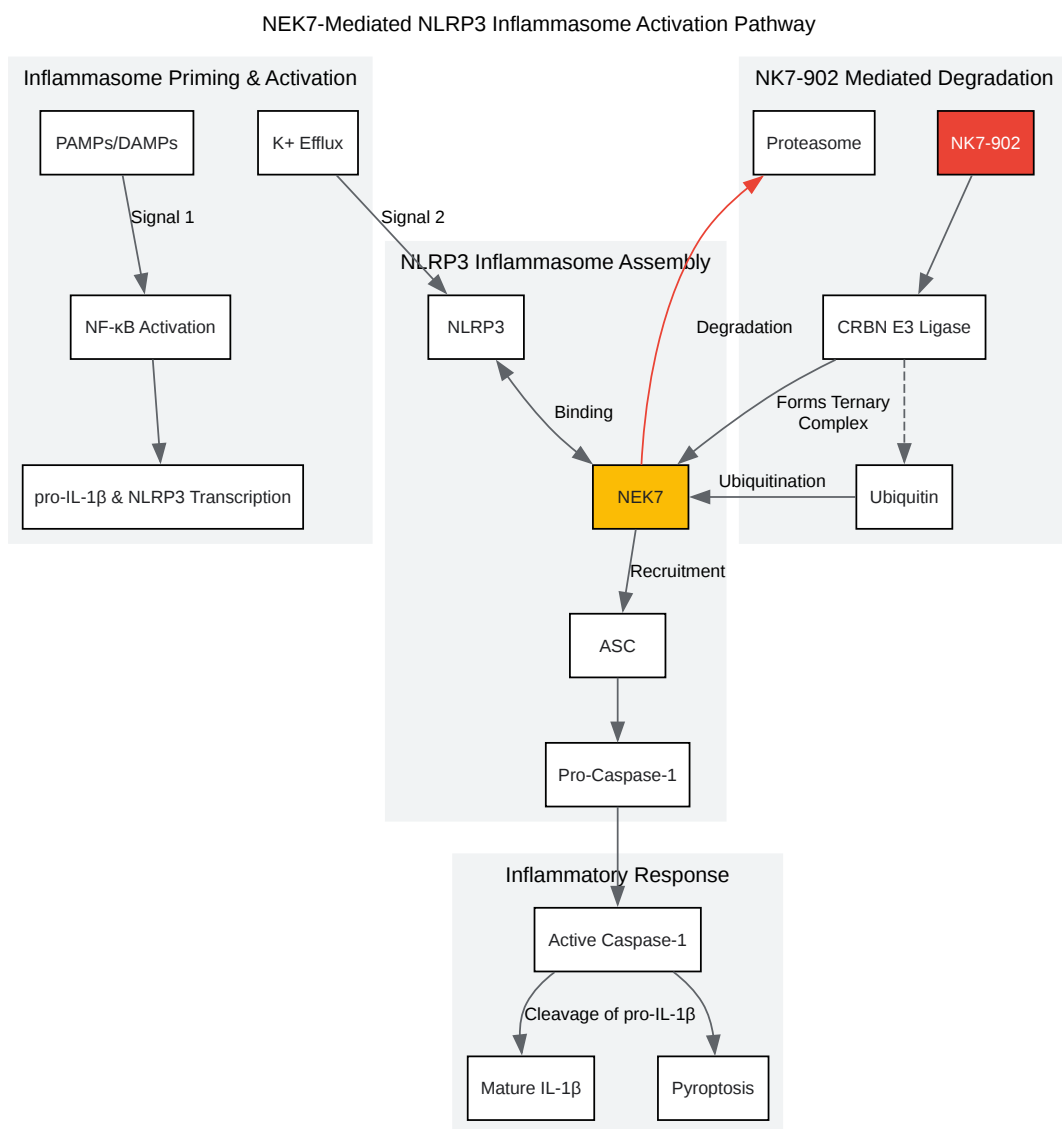
To determine the selectivity of protein degradation induced by **NK7-902**, a mass spectrometry-based quantitative proteomic approach is employed.

- **Cell Culture and Treatment:** Human primary monocytes are cultured and treated with a specified concentration of **NK7-902** (e.g., 1 μ M) or a vehicle control (e.g., DMSO) for a designated period (e.g., 18 hours).

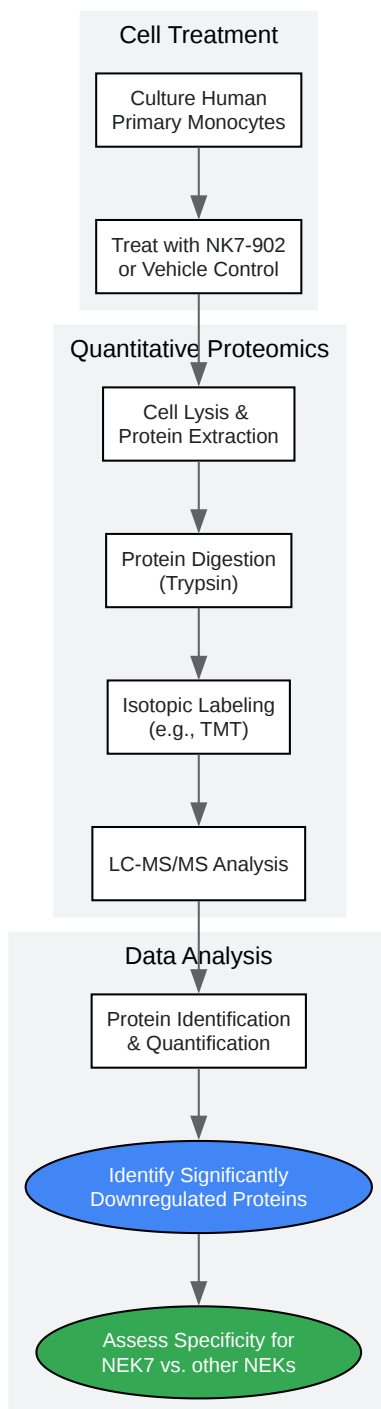
- **Cell Lysis and Protein Extraction:** Following treatment, cells are harvested, washed, and lysed to extract total cellular proteins.
- **Protein Digestion and Peptide Labeling:** Proteins are digested into peptides, typically using trypsin. The resulting peptides from each treatment condition are then isotopically labeled (e.g., using Tandem Mass Tags™) to enable multiplexed quantitative analysis.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and identification.
- **Data Analysis:** The relative abundance of each identified protein is quantified by comparing the reporter ion intensities from the different isotopic labels. Proteins that are significantly downregulated in the **NK7-902**-treated samples compared to the vehicle control are identified as degradation targets.

Visualizing the Mechanism and Workflow

To further elucidate the context of **NK7-902**'s action and the experimental approach to determine its specificity, the following diagrams are provided.



Experimental Workflow for Assessing Degradation Specificity

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